molecular formula C17H18N6OS B10863586 N-phenyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carboxamide

N-phenyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carboxamide

Cat. No.: B10863586
M. Wt: 354.4 g/mol
InChI Key: NTKARAWCTCCRCA-UHFFFAOYSA-N
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Description

N-phenyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition of azides with nitriles.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Final Assembly: The final compound is assembled by coupling the piperidine, tetrazole, and thiophene intermediates under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using reagents like sodium methoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

N-phenyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-phenyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, if used as a pharmaceutical, it may bind to opioid receptors in the brain, modulating pain perception. The exact pathways and molecular targets would depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide, a potent synthetic opioid.

    Thiophene Derivatives: Compounds containing the thiophene ring, such as suprofen and articaine, which have various medicinal applications.

Uniqueness

N-phenyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carboxamide is unique due to its combination of a piperidine ring, a tetrazole ring, and a thiophene ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C17H18N6OS

Molecular Weight

354.4 g/mol

IUPAC Name

N-phenyl-4-(5-thiophen-2-yltetrazol-2-yl)piperidine-1-carboxamide

InChI

InChI=1S/C17H18N6OS/c24-17(18-13-5-2-1-3-6-13)22-10-8-14(9-11-22)23-20-16(19-21-23)15-7-4-12-25-15/h1-7,12,14H,8-11H2,(H,18,24)

InChI Key

NTKARAWCTCCRCA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2N=C(N=N2)C3=CC=CS3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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